molecular formula C17H15N5OS2 B237499 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide

Cat. No. B237499
M. Wt: 369.5 g/mol
InChI Key: RFJMBARDHAKVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide, also known as ETT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. ETT is a thiophene-based compound that belongs to the class of triazolothiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide is not fully understood. However, studies suggest that the compound may exert its anticancer activity by inducing apoptosis in cancer cells. This compound has been reported to activate the caspase pathway, which is involved in programmed cell death. Additionally, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been reported to exhibit low toxicity in vitro and in vivo. Studies have shown that the compound does not cause significant damage to normal cells and tissues. Additionally, this compound has been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide is its potential as a lead compound for the development of novel anticancer and antimicrobial agents. The compound has shown promising results in preclinical studies, and further research is warranted to explore its potential clinical applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may pose challenges in drug development.

Future Directions

There are several future directions for the research and development of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide. One potential direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective anticancer and antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets. Finally, the development of novel drug delivery systems may help to overcome the solubility issues associated with this compound and improve its therapeutic efficacy.
Conclusion
In conclusion, this compound is a novel compound with potential applications in the field of drug discovery and development. The compound has shown promising results as an anticancer and antimicrobial agent, and further research is warranted to explore its potential clinical applications. The synthesis method of this compound has been reported in the literature, and the compound has been shown to exhibit low toxicity in vitro and in vivo. However, the solubility issues associated with this compound may pose challenges in drug development. Overall, this compound represents a promising lead compound for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide has been reported in the literature. The compound can be synthesized using a one-pot reaction of 2-ethylphenyl isothiocyanate, 2-bromo-5-methylphenylboronic acid, and 3-ethyl-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of this compound obtained from this reaction is around 50%.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in the field of drug discovery and development. The compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C17H15N5OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H15N5OS2/c1-3-14-19-20-17-22(14)21-16(25-17)11-7-6-10(2)12(9-11)18-15(23)13-5-4-8-24-13/h4-9H,3H2,1-2H3,(H,18,23)

InChI Key

RFJMBARDHAKVMS-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CS4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC=CS4

Origin of Product

United States

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